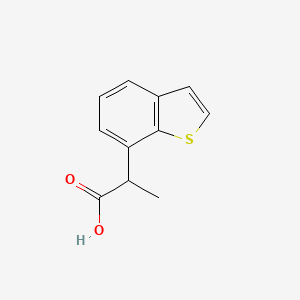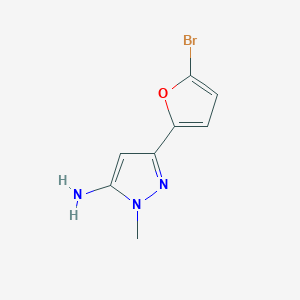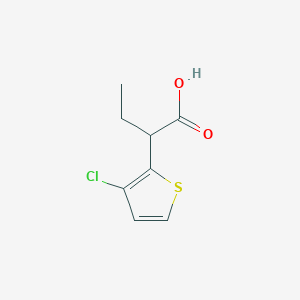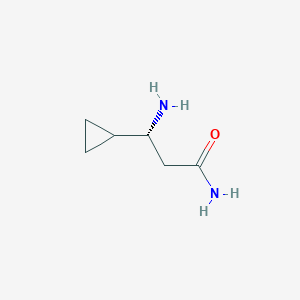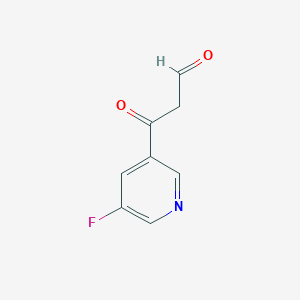
3-(5-Fluoropyridin-3-yl)-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Fluoropyridin-3-yl)-3-oxopropanal is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the aromatic ring significantly influences the compound’s physical, chemical, and biological properties .
Métodos De Preparación
The synthesis of 3-(5-Fluoropyridin-3-yl)-3-oxopropanal involves several steps. . This reaction involves the conversion of a pyridine derivative to a fluoropyridine using a diazonium salt intermediate. Industrial production methods often utilize efficient fluorinating reagents and reliable fluorination technology to achieve high yields .
Análisis De Reacciones Químicas
3-(5-Fluoropyridin-3-yl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using reagents such as organometallic compounds. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(5-Fluoropyridin-3-yl)-3-oxopropanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mecanismo De Acción
The mechanism of action of 3-(5-Fluoropyridin-3-yl)-3-oxopropanal involves its interaction with molecular targets and pathways influenced by the presence of the fluorine atom. The electron-withdrawing nature of the fluorine atom affects the compound’s reactivity and interactions with other molecules . This can lead to specific binding modes and biological activities, making it a valuable compound in various research fields.
Comparación Con Compuestos Similares
3-(5-Fluoropyridin-3-yl)-3-oxopropanal can be compared with other fluorinated pyridines, such as:
- 3-Fluoropyridine
- 5-Fluoropyridine-3-boronic acid
- 3-Amino-5-fluoropyridine These compounds share similar structural features but differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxopropanal group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6FNO2 |
|---|---|
Peso molecular |
167.14 g/mol |
Nombre IUPAC |
3-(5-fluoropyridin-3-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H6FNO2/c9-7-3-6(4-10-5-7)8(12)1-2-11/h2-5H,1H2 |
Clave InChI |
CVFVIFYXKUVMEF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1F)C(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15273835.png)
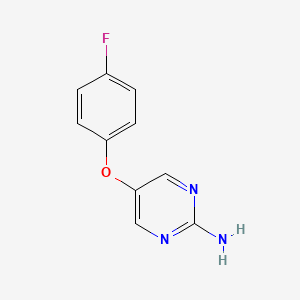
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15273846.png)
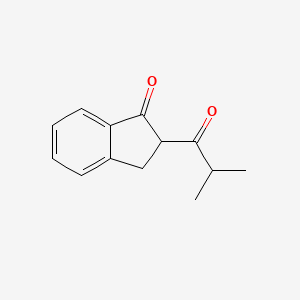
![1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15273861.png)
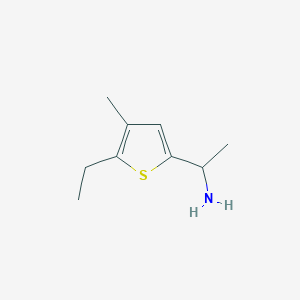
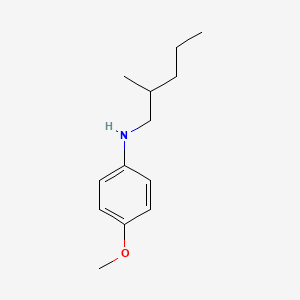
![5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine](/img/structure/B15273869.png)
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B15273878.png)
